Emodic acid
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Overview
Description
4,5,7-trihydroxy-9,10-dioxo-2-anthracenecarboxylic acid is a trihydroxyanthraquinone.
Scientific Research Applications
1. Cancer Research
Emodic acid, an anthraquinone-type analog isolated from Asphodelus microcarpus, has been identified as a potent inhibitor of the proliferation and metastatic ability of breast cancer cells. Studies have demonstrated its effectiveness in controlling the migratory and invasive ability of breast cancer cells by inhibiting cell-intrinsic NF-κB activity and the expression of downstream target molecules (Abdellatef et al., 2021). Additionally, emodic acid has been linked to the generation of reactive oxygen species (ROS) in chemotherapeutic contexts, particularly when conjugated with gonadotropin-releasing hormone (GnRH), suggesting potential applications in targeted photodynamic chemotherapy (Rahimipour et al., 2001).
2. Pharmacological Potential
Emodic acid has been identified as a scaffold for the development of novel JAK2 inhibitors, with structure-based high-throughput virtual screening revealing its potential in inhibiting JAK2 enzyme activity and autophosphorylation in human cells. This suggests its utility in developing treatments for disorders involving abnormal JAK2 activity (Zhong et al., 2015).
3. Anti-Inflammatory Applications
Studies have shown that emodic acid, derived from the roots of Rheum officinale Baill, exhibits anti-inflammatory properties. It has been effective in treating cholestatic hepatitis by antagonizing pro-inflammatory cytokines and mediators, inhibiting oxidative damage, and improving hepatic microcirculation (Ding et al., 2008).
4. Biomedical Research
In the context of biomedical research, emodic acid has been explored in various studies. For instance, it has been used in the development of renewable-biomolecule-based full lithium-ion batteries, indicating its potential in sustainable energy storage applications (Hu et al., 2016).
5. Therapeutic Research
Emodin, a derivative of emodic acid, has been widely studied for its pharmacological properties, including anticancer, hepatoprotective, anti-inflammatory, antioxidant, and antimicrobial activities. However, it is also noted for potential hepatotoxicity, kidney toxicity, and reproductive toxicity at high doses or long-term use (Dong et al., 2016).
6. Nanotechnology Applications
The use of emodic acid in nanotechnology has been explored, particularly in the preparation and evaluation of novel emodin-loaded nanoemulsions. These studies focus on optimizing the delivery systems for emodin, enhancing its antitumor activity, and improving its bioavailability (Jiang et al., 2020).
properties
Product Name |
Emodic acid |
---|---|
Molecular Formula |
C15H8O7 |
Molecular Weight |
300.22 g/mol |
IUPAC Name |
4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H8O7/c16-6-3-8-12(10(18)4-6)14(20)11-7(13(8)19)1-5(15(21)22)2-9(11)17/h1-4,16-18H,(H,21,22) |
InChI Key |
ZJXVNNSMRGTDBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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